1-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely studied for their potential biological and industrial applications .
Preparation Methods
The synthesis of 1-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves several steps. One common method involves the reaction of 2,4-dihydroxybenzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a suitable catalyst. The reaction typically takes place in a solvent such as methanol or ethanol, under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
1-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Biology: The compound has potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific metal ion and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other Schiff bases derived from different aldehydes and amines. For example:
- (E)-1-(2-hydroxy-3-methoxyphenyl)methylideneamino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- (E)-1-(2,4-dihydroxyphenyl)ethylideneamino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
These compounds share similar structural features but differ in the substituents on the phenyl ring or the pyridine ring. The uniqueness of 1-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H13N3O3 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3O3/c1-9-5-10(2)18(15(21)13(9)7-16)17-8-11-3-4-12(19)6-14(11)20/h3-6,8,19-20H,1-2H3/b17-8+ |
InChI Key |
PGXCUDOBRIRYQE-CAOOACKPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C/C2=C(C=C(C=C2)O)O)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=C(C=C(C=C2)O)O)C#N)C |
Origin of Product |
United States |
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